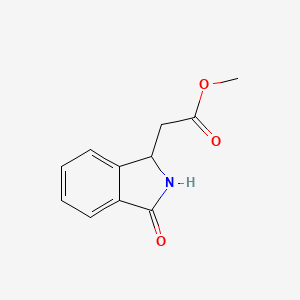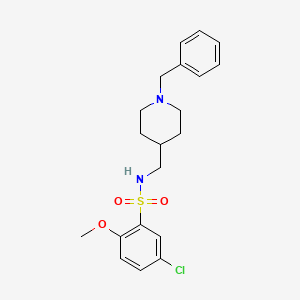
1-(6-CHloro-3,4-dihydro-2H-quinolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone is a chemical compound with the molecular formula C11H12ClNO. It is known for its unique structure, which includes a quinoline ring system substituted with a chlorine atom and an ethanone group.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with a variety of proteins, including those that are traditionally difficult to target .
Mode of Action
It is known that similar compounds can act as cysteine-reactive small-molecule fragments, interacting with their targets in a covalent manner . This allows them to modulate the activity of their targets, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, potentially leading to effects such as growth inhibition .
Result of Action
Similar compounds have been found to have a variety of effects, including growth inhibition .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of similar compounds .
Métodos De Preparación
The synthesis of 1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone typically involves the reaction of 6-chloro-1,2,3,4-tetrahydroquinoline with acetyl chloride. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The chlorine atom in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce 1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanol .
Aplicaciones Científicas De Investigación
1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent. Its unique structure allows it to target specific biological pathways and inhibit the growth of pathogens and cancer cells.
Comparación Con Compuestos Similares
1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone can be compared with other similar compounds, such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethanone: This compound has a methoxy group instead of a chlorine atom, which affects its reactivity and biological activity.
1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)ethanol: The reduction product of the ethanone compound, which has different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which confer distinct chemical reactivity and biological activity .
Propiedades
IUPAC Name |
1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-8(14)13-6-2-3-9-7-10(12)4-5-11(9)13/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMSJANAGMPVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Ethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2995970.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide](/img/structure/B2995972.png)
![Isopropyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2995976.png)



![N-(1-methylethylidene)-N-{[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl]oxy}amine](/img/structure/B2995982.png)



![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(3-methoxyphenyl)-4-methylpyrrolidin-1-yl]acetamide](/img/structure/B2995988.png)
![(E)-2-amino-N-isopentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2995989.png)
![Ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate dihydrochloride](/img/structure/B2995993.png)
